1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process can be optimized by using cost-effective catalysts and solvents, such as replacing expensive copper(I) iodide with copper(II) oxide and using acetonitrile as the solvent .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The triazole and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . The compound’s triazole and pyrazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 1-Benzyl-1H-1,2,3-triazole
Uniqueness
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-9-4-6(10-12)5-13-3-2-7(8)11-13/h2-4H,5H2,1H3,(H2,8,11) |
InChI Key |
GBIDUZJJAFBKGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.